Cas no 2679936-25-3 (rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid)

rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-28272271
- rac-3-[(1R,3R)-3-acetamidocyclopentyl]propanoic acid
- 2679936-25-3
- rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid
-
- インチ: 1S/C10H17NO3/c1-7(12)11-9-4-2-8(6-9)3-5-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t8-,9-/m1/s1
- InChIKey: AYTXNFOKSAJEDG-RKDXNWHRSA-N
- ほほえんだ: O=C(C)N[C@@H]1CC[C@H](CCC(=O)O)C1
計算された属性
- せいみつぶんしりょう: 199.12084340g/mol
- どういたいしつりょう: 199.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28272271-1g |
rac-3-[(1R,3R)-3-acetamidocyclopentyl]propanoic acid |
2679936-25-3 | 1g |
$642.0 | 2023-09-09 | ||
Enamine | EN300-28272271-5g |
rac-3-[(1R,3R)-3-acetamidocyclopentyl]propanoic acid |
2679936-25-3 | 5g |
$1862.0 | 2023-09-09 | ||
Enamine | EN300-28272271-10.0g |
rac-3-[(1R,3R)-3-acetamidocyclopentyl]propanoic acid |
2679936-25-3 | 95.0% | 10.0g |
$2762.0 | 2025-03-19 | |
Enamine | EN300-28272271-0.5g |
rac-3-[(1R,3R)-3-acetamidocyclopentyl]propanoic acid |
2679936-25-3 | 95.0% | 0.5g |
$616.0 | 2025-03-19 | |
Enamine | EN300-28272271-0.05g |
rac-3-[(1R,3R)-3-acetamidocyclopentyl]propanoic acid |
2679936-25-3 | 95.0% | 0.05g |
$539.0 | 2025-03-19 | |
Enamine | EN300-28272271-1.0g |
rac-3-[(1R,3R)-3-acetamidocyclopentyl]propanoic acid |
2679936-25-3 | 95.0% | 1.0g |
$642.0 | 2025-03-19 | |
Enamine | EN300-28272271-2.5g |
rac-3-[(1R,3R)-3-acetamidocyclopentyl]propanoic acid |
2679936-25-3 | 95.0% | 2.5g |
$1260.0 | 2025-03-19 | |
Enamine | EN300-28272271-0.1g |
rac-3-[(1R,3R)-3-acetamidocyclopentyl]propanoic acid |
2679936-25-3 | 95.0% | 0.1g |
$565.0 | 2025-03-19 | |
Enamine | EN300-28272271-5.0g |
rac-3-[(1R,3R)-3-acetamidocyclopentyl]propanoic acid |
2679936-25-3 | 95.0% | 5.0g |
$1862.0 | 2025-03-19 | |
Enamine | EN300-28272271-0.25g |
rac-3-[(1R,3R)-3-acetamidocyclopentyl]propanoic acid |
2679936-25-3 | 95.0% | 0.25g |
$591.0 | 2025-03-19 |
rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acidに関する追加情報
Rac-3-(1R,3R)-3-Acetamidocyclopentylpropanoic Acid: A Comprehensive Overview
Rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid, identified by the CAS number 2679936-25-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as cyclopentyl propanoic acid derivative, has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in modulating cellular pathways, making it a promising candidate for therapeutic interventions.
The structure of rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid comprises a cyclopentane ring substituted with an acetamide group and a propanoic acid moiety. This configuration imparts the molecule with both hydrophilic and hydrophobic characteristics, which are crucial for its interaction with biological systems. The stereochemistry at the (1R,3R) positions plays a pivotal role in determining the compound's pharmacokinetic properties and bioavailability.
Recent research has focused on the synthesis and optimization of this compound. Scientists have employed various strategies, including enantioselective synthesis and enzymatic catalysis, to enhance the yield and purity of rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid. These advancements have not only improved the scalability of production but also opened avenues for exploring its therapeutic potential.
In terms of applications, this compound has shown promise in modulating G-protein coupled receptors (GPCRs), which are critical targets for treating conditions such as hypertension, inflammation, and neurodegenerative diseases. Preclinical studies have demonstrated that rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid exhibits selective agonism towards certain GPCRs, suggesting its potential as a lead compound for drug development.
Moreover, the compound's ability to penetrate cellular membranes and interact with intracellular targets has been explored in depth. Studies using advanced imaging techniques have revealed its distribution patterns within cells, providing insights into its mechanism of action. These findings have been instrumental in designing analogs with improved pharmacokinetic profiles.
The latest research also highlights the importance of stereochemistry in determining the biological activity of rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid. Enantiomeric excess (ee) has been shown to significantly influence the compound's efficacy and selectivity. This underscores the need for precise control over stereochemical outcomes during synthesis.
In conclusion, rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid represents a compelling example of how structural complexity can be harnessed to develop innovative therapeutic agents. With ongoing research focusing on its synthesis, characterization, and biological activity, this compound continues to be a focal point in modern drug discovery efforts.
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